molecular formula C16H11FN2O B12153606 2-Naphthol, 1-(p-fluorophenylazo)- CAS No. 1960-13-0

2-Naphthol, 1-(p-fluorophenylazo)-

Cat. No.: B12153606
CAS No.: 1960-13-0
M. Wt: 266.27 g/mol
InChI Key: IVVQQRFRRJBPRA-UHFFFAOYSA-N
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Description

2-Naphthol, 1-(p-fluorophenylazo)- is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This particular compound features a naphthol group (a hydroxyl group attached to a naphthalene ring) and a p-fluorophenyl group connected via an azo linkage. It is commonly used in dye chemistry due to its vibrant color properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthol, 1-(p-fluorophenylazo)- typically involves a diazotization reaction followed by azo coupling. The process can be summarized as follows:

    Diazotization: Aniline derivatives, such as p-fluoroaniline, are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Azo Coupling: The diazonium salt is then reacted with 2-naphthol in an alkaline medium to form the azo compound.

The reaction conditions generally involve maintaining a low temperature during the diazotization step to prevent decomposition of the diazonium salt. The coupling reaction is typically carried out at a slightly alkaline pH to facilitate the formation of the azo bond.

Industrial Production Methods

In an industrial setting, the production of 2-Naphthol, 1-(p-fluorophenylazo)- follows similar steps but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Naphthol, 1-(p-fluorophenylazo)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Scientific Research Applications

The applications of 2-Naphthol, 1-(p-fluorophenylazo)- in scientific research are diverse, particularly in the fields of organic chemistry and medicinal chemistry.

Synthesis and Reactivity Studies

This compound can participate in azo coupling reactions, acting as a nucleophile due to the hydroxyl group present on the naphthalene ring. This property allows it to undergo electrophilic substitution reactions, which can be utilized to synthesize new derivatives with enhanced functionalities .

Research indicates that azo compounds like 2-Naphthol, 1-(p-fluorophenylazo)- may exhibit antibacterial and antifungal activities. For instance, studies have shown that certain azo dyes can interact with biological molecules such as DNA and proteins, leading to mutagenic effects depending on their structure . The biological activity of this specific compound remains an area for further exploration, particularly regarding its potential toxicity and therapeutic applications.

Industrial Applications

The industrial applications of 2-Naphthol, 1-(p-fluorophenylazo)- primarily revolve around its use as a dye or pigment due to its vibrant color properties typical of azo compounds.

Dyeing and Pigmentation

Azo compounds are widely used in the textile industry for dyeing fabrics because they produce bright and stable colors. The specific structure of 2-Naphthol, 1-(p-fluorophenylazo)- may enhance its stability compared to other azo dyes lacking fluorine substituents . This stability is crucial for applications requiring long-lasting coloration.

Detection in Food Products

Research has indicated that certain azo dyes can contaminate food products; thus, compounds like 2-Naphthol, 1-(p-fluorophenylazo)- may be relevant in analytical chemistry for detecting residual amounts in complex samples . The ability to trace such compounds is essential for food safety regulations.

Case Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial properties of various synthesized azo compounds including derivatives of naphthol, researchers found varying degrees of effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings suggest that modifications in the azo structure significantly impact biological activity .

Case Study 2: Toxicological Evaluation

Another significant area of research involves evaluating the toxicological effects of azo dyes. Studies indicate that certain azo compounds can undergo reductive cleavage in biological systems, releasing potentially harmful aromatic amines . Understanding these mechanisms is critical for assessing the safety profile of compounds like 2-Naphthol, 1-(p-fluorophenylazo)- in consumer products.

Mechanism of Action

The mechanism of action of 2-Naphthol, 1-(p-fluorophenylazo)- largely depends on its application. In dye chemistry, the compound’s vibrant color arises from the extended conjugation and electron delocalization within the azo linkage. In biological systems, its activity may involve interactions with cellular components, leading to changes in cell function or viability.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthol, 1-(p-chlorophenylazo)-: Similar structure but with a chlorine atom instead of fluorine.

    2-Naphthol, 1-(p-bromophenylazo)-: Contains a bromine atom in place of fluorine.

    2-Naphthol, 1-(p-methylphenylazo)-: Features a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-Naphthol, 1-(p-fluorophenylazo)- imparts unique properties such as increased stability and specific electronic effects that can influence its reactivity and interactions. This makes it distinct from its halogenated or alkylated counterparts.

Biological Activity

2-Naphthol, 1-(p-fluorophenylazo)-, also known by its CAS number 1960-13-0, is an azo compound that has garnered attention for its potential biological activities. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (–N=N–), which can influence their reactivity and interaction with biological systems. This article explores the biological activity of 2-Naphthol, 1-(p-fluorophenylazo)-, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₁₁FN₂O
  • Molecular Weight : 266.27 g/mol
  • Density : 1.24 g/cm³
  • Boiling Point : 409.8 °C
  • Flash Point : 201.6 °C

The biological activity of 2-Naphthol, 1-(p-fluorophenylazo)- is largely attributed to its ability to interact with various biological molecules, including proteins and nucleic acids. The azo linkage can undergo reductive cleavage in biological systems, potentially leading to the release of aromatic amines that may exhibit mutagenic properties.

Antimicrobial Activity

Research indicates that 2-Naphthol, 1-(p-fluorophenylazo)- possesses significant antimicrobial properties. A study conducted by Potey et al. (2017) evaluated the compound's effectiveness against various microorganisms using the cup plate method. The minimum inhibitory concentrations (MIC) were determined through tube dilution techniques.

Results from Antimicrobial Studies

Compound NameConcentration (mg/ml)Zone of Inhibition (cm)
2-Naphthol, 1-(p-fluorophenylazo)- 1000.8
1501.0
Penicillin 1001.5
Streptomycin 1001.3

The results indicated that the compound exhibited comparable activity to standard antibiotics against both Gram-positive and Gram-negative bacteria, with a more pronounced effect on Gram-positive strains.

Case Studies and Research Findings

  • Antimicrobial Efficacy : In a study focusing on azo compounds, it was found that derivatives like 2-Naphthol, 1-(p-fluorophenylazo)- showed promising antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The compound's structure allows it to disrupt bacterial cell membranes or interfere with metabolic processes.
  • Mutagenicity Studies : Another aspect of research has investigated the mutagenic potential of azo compounds. Studies suggest that upon metabolic activation, certain azo dyes can form reactive intermediates capable of interacting with DNA, potentially leading to mutations.
  • Phototherapy Applications : The unique properties of azo compounds have led to their exploration in phototherapy for cancer treatment. The ability to absorb light and generate reactive species may be harnessed for targeted therapy.

Properties

CAS No.

1960-13-0

Molecular Formula

C16H11FN2O

Molecular Weight

266.27 g/mol

IUPAC Name

1-[(4-fluorophenyl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C16H11FN2O/c17-12-6-8-13(9-7-12)18-19-16-14-4-2-1-3-11(14)5-10-15(16)20/h1-10,20H

InChI Key

IVVQQRFRRJBPRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)F)O

solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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